![molecular formula C13H19FN4O2S B12996331 3-((3-(Dimethylamino)propyl)amino)-7-fluoro-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12996331.png)
3-((3-(Dimethylamino)propyl)amino)-7-fluoro-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-(Dimethylamino)propyl)amino)-7-fluoro-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound belonging to the class of 1,2,4-benzothiadiazine-1,1-dioxides. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more . The presence of various functional groups attached to the benzothiadiazine ring contributes to its wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(Dimethylamino)propyl)amino)-7-fluoro-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 2-aminobenzenesulfonamides from nitrobenzenesulfonamides.
Cyclization: The 2-aminobenzenesulfonamides undergo cyclization with trimethyl orthoacetate to form the benzothiadiazine ring.
Final Product: The final product, this compound, is obtained after purification and characterization.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-((3-(Dimethylamino)propyl)amino)-7-fluoro-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions introduce different functional groups at specific positions on the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and arylboronic acids.
Major Products
The major products formed from these reactions include various substituted benzothiadiazine derivatives with different pharmacological activities .
Scientific Research Applications
3-((3-(Dimethylamino)propyl)amino)-7-fluoro-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other bioactive compounds.
Biology: The compound is studied for its antimicrobial and antiviral properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-((3-(Dimethylamino)propyl)amino)-7-fluoro-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A diuretic used to treat hypertension.
Hydrochlorothiazide: Another diuretic with similar applications.
Benzothiadiazine Derivatives: Compounds with similar structures and pharmacological activities.
Uniqueness
3-((3-(Dimethylamino)propyl)amino)-7-fluoro-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific functional groups, which confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C13H19FN4O2S |
|---|---|
Molecular Weight |
314.38 g/mol |
IUPAC Name |
3-[(7-fluoro-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-ylidene)amino]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H19FN4O2S/c1-17(2)8-4-7-15-13-16-21(19,20)12-9-10(14)5-6-11(12)18(13)3/h5-6,9H,4,7-8H2,1-3H3,(H,15,16) |
InChI Key |
ROEOVAABKAOJEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)S(=O)(=O)NC1=NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


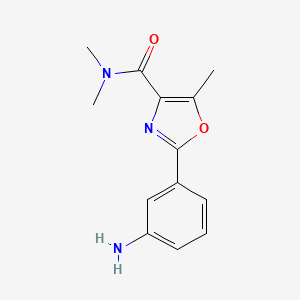
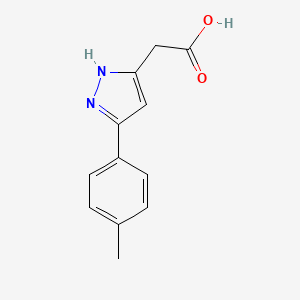
![3-(2,4-Difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B12996263.png)
![2-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12996269.png)
![1-Ethyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12996271.png)
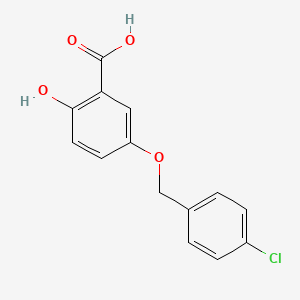
![tert-Butyl (S)-3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12996290.png)
![7-Fluoro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12996299.png)
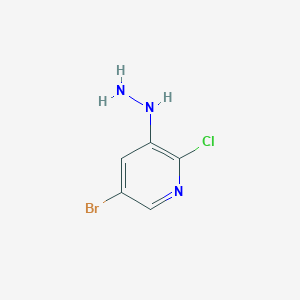
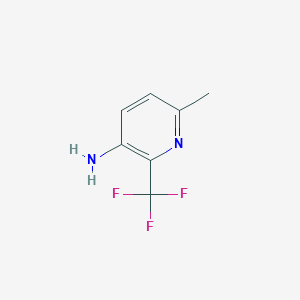
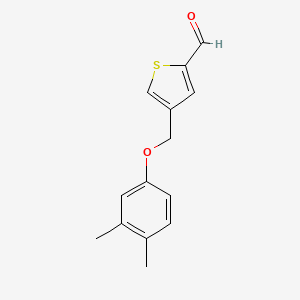
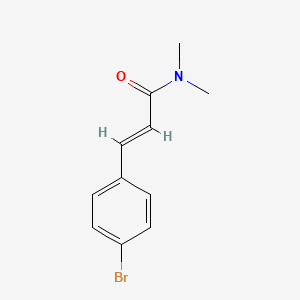
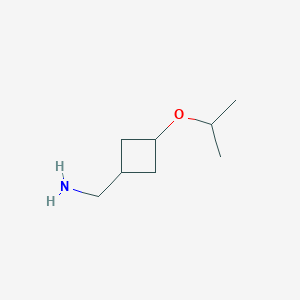
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine](/img/structure/B12996318.png)
